Triciferol
Overview
Description
Triciferol is a compound that functions as both a vitamin D receptor agonist and a histone deacetylase inhibitor. It is designed to combine the properties of vitamin D and histone deacetylase inhibition, making it a bifunctional molecule with significant potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triciferol involves several key steps:
Secosteroidal Core Formation: The core structure is derived from the degradation of vitamin D2.
A-Ring Formation: The A-ring of vitamin D is synthesized from (-)-quinic acid and appended to the core via a Horner reaction.
Side Chain Construction: The unsaturated side chain is built using sequential Wittig reactions and terminated with a metal-binding hydroxamic acid.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned steps, followed by purification using reverse-phase silica chromatography to ensure high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.
Reduction: Reduction reactions can modify the unsaturated side chain.
Substitution: Substitution reactions can occur at various positions on the secosteroidal core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles
Major Products: The major products formed from these reactions include modified versions of this compound with altered side chains or functional groups, which can affect its biological activity .
Scientific Research Applications
Triciferol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bifunctional molecules.
Biology: Investigated for its role in gene expression regulation and cell differentiation.
Medicine: Explored as a potential anticancer agent due to its dual activity as a vitamin D receptor agonist and histone deacetylase inhibitor.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Triciferol exerts its effects through two primary mechanisms:
Vitamin D Receptor Agonism: this compound binds to the vitamin D receptor, activating it and modulating the expression of target genes involved in calcium homeostasis and cell proliferation.
Histone Deacetylase Inhibition: this compound inhibits histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which affects gene expression and induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The active form of vitamin D, which also acts as a vitamin D receptor agonist but lacks histone deacetylase inhibition.
Trichostatin A: A well-known histone deacetylase inhibitor without vitamin D receptor agonist activity
Uniqueness: Triciferol’s uniqueness lies in its bifunctional nature, combining the properties of both vitamin D receptor agonism and histone deacetylase inhibition. This dual activity enhances its potential as an anticancer agent, offering synergistic effects that are not observed with single-function compounds .
Properties
IUPAC Name |
(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMKJVIXGOYHR-SYOSPHLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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